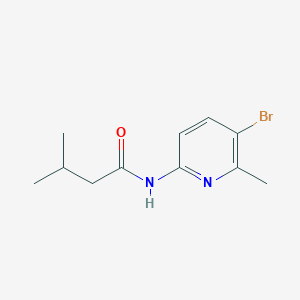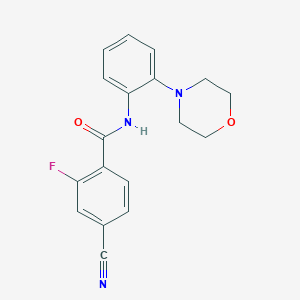
N-(5-bromo-6-methylpyridin-2-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-3-methylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a member of the pyridine family of compounds and is commonly referred to as BM2.
Mécanisme D'action
The exact mechanism of action of BM2 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the growth and division of cancer cells. BM2 has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
BM2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and division of cancer cells, reduce inflammation, and modulate the immune response. BM2 has also been shown to have anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BM2 in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one of the limitations of BM2 is that it has not yet been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several potential future directions for the study of BM2. One area of research could focus on the development of more efficient synthesis methods for BM2. Another area of research could focus on the in vivo testing of BM2 for its potential therapeutic applications. Additionally, further studies could be conducted to better understand the mechanism of action of BM2 and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of BM2 involves the reaction of 5-bromo-6-methylpyridin-2-amine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
BM2 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial effects. BM2 has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and has shown promising results.
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)6-11(15)14-10-5-4-9(12)8(3)13-10/h4-5,7H,6H2,1-3H3,(H,13,14,15) |
Clé InChI |
SFMSDEPDISEHSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)CC(C)C)Br |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)CC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)


![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)





